molecular formula C11H21N3O2 B2363658 11-Azidoundecanoic acid CAS No. 118162-45-1

11-Azidoundecanoic acid

Cat. No.: B2363658
CAS No.: 118162-45-1
M. Wt: 227.308
InChI Key: LXAVFOAOGZWQKT-UHFFFAOYSA-N
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Description

11-Azidoundecanoic acid is an organic compound with the molecular formula C11H21N3O2. It is characterized by the presence of an azide group (-N3) and a carboxylic acid group (-COOH) at the terminal ends of an eleven-carbon aliphatic chain. This compound is primarily used in click chemistry and bioconjugation applications due to its reactive azide group.

Scientific Research Applications

11-Azidoundecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

11-Azidoundecanoic acid is a bioconjugation linker . It is a substrate of lipoic acid ligase (LpIA) , which is an enzyme that catalyzes the attachment of lipoic acid to its cognate proteins. This compound is also used as a linker for the synthesis of amide-bonded straight-chain guanosine dimers .

Mode of Action

The azide group in this compound can react with molecules containing alkyne, BCN, or DBCO groups . This reaction, known as Click Chemistry , results in the formation of a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Biochemical Pathways

It is known that the compound plays a role in themodification of proteins through its action as a bioconjugation linker . This can potentially influence various biochemical pathways depending on the specific proteins being modified.

Result of Action

The primary result of this compound’s action is the formation of stable triazole linkages and amide bonds . These linkages and bonds enable the compound to act as a linker in the modification of proteins . The exact molecular and cellular effects would depend on the specific proteins being modified.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Click Chemistry reactions can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound and its efficacy as a bioconjugation linker could be influenced by storage conditions .

Safety and Hazards

The safety data sheet for 11-Azidoundecanoic acid suggests that any clothing contaminated by the product should be immediately removed . If breathed in, the person should be moved out of the dangerous area .

Future Directions

11-Azidoundecanoic acid is used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a substrate of lipoic acid ligase (LpIA) for labeling . This opens up possibilities for its use in the construction of composite nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Azidoundecanoic acid can be synthesized through a multi-step process starting from undecanoic acid. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 11-Azidoundecanoic acid undergoes various chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.

    Staudinger Ligation: The azide group reacts with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like tetrahydrofuran (THF) or water.

    Staudinger Ligation: Triphenylphosphine (PPh3) in an organic solvent like toluene.

Major Products:

    Click Chemistry: 1,2,3-Triazoles.

    Staudinger Ligation: Primary amines.

Comparison with Similar Compounds

    11-Azidoundecanol: Similar structure but with a hydroxyl group (-OH) instead of a carboxylic acid group.

    11-Bromoundecanoic Acid: Precursor to 11-azidoundecanoic acid with a bromine atom instead of an azide group.

    10-Azidodecanoic Acid: Similar structure but with a ten-carbon chain.

Uniqueness: this compound is unique due to its combination of an azide group and a carboxylic acid group, making it highly versatile for various chemical modifications and applications. Its ability to participate in click chemistry and bioconjugation reactions sets it apart from other similar compounds .

Properties

IUPAC Name

11-azidoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVFOAOGZWQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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